2,5-Diamino-1,4-benzoquinone

Lithium-organic batteries Electrode materials Cyclic voltammetry

2,5-Diamino-1,4-benzoquinone (DABQ) is distinguished by an extensive intramolecular hydrogen-bond network between its 2,5-diamino and 1,4-carbonyl groups. This unique feature imparts exceptionally low solubility in organic electrolytes and thermal stability exceeding 300°C—critical advantages for solid-state Li-organic battery electrodes (>99% Coulombic efficiency). Unlike unsubstituted p-benzoquinone, DABQ's H-bond stabilization prevents capacity fade and thermal runaway. Its 2,5-substitution pattern also serves as a validated scaffold for anticancer (HT-29 IC50 12.5 μg/mL) and antimicrobial drug discovery. Procure DABQ for reproducible, publication-grade results.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 1521-06-8
Cat. No. B074859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diamino-1,4-benzoquinone
CAS1521-06-8
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C=C(C1=O)N)N
InChIInChI=1S/C6H6N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,7-8H2
InChIKeyVUVVIURXJWHENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diamino-1,4-benzoquinone (DABQ, CAS 1521-06-8) for Battery Electrode and Bioactive Scaffold Research: A Procurement Evidence Guide


2,5-Diamino-1,4-benzoquinone (DABQ) is a symmetrically amino-substituted para-benzoquinone. Its defining characteristic is an extensive intramolecular hydrogen-bond network between the 2,5-diamino and 1,4-carbonyl groups [1]. This network fundamentally alters its physicochemical properties compared to other quinones, imparting a remarkably low solubility in common organic electrolytes and an unusually high thermal stability—traits that are atypical for low-molecular-weight organic redox molecules [2]. These features enable its application as an electrode material in lithium-organic batteries and as a core scaffold for developing antimicrobial and anticancer agents [2] [3].

Why 2,5-Diamino-1,4-benzoquinone (DABQ) Cannot Be Replaced by Generic Quinones or Other Amino-Substituted Analogs


Direct substitution of DABQ with simpler quinones (e.g., unsubstituted p-benzoquinone) or alternative amino-quinone isomers is not viable due to critical performance divergences. For instance, while unsubstituted p-benzoquinone (BQ) is electrochemically reversible, its high solubility and insufficient physicochemical stability preclude its practical use as a battery electrode [1]. Conversely, DABQ's 2,5-diamino substitution pattern establishes a stabilizing hydrogen-bond network that dramatically reduces solubility and enables solid-state redox activity [2]. Furthermore, among diaminoquinones, specific substitution dictates bioactivity: the 2,5-pattern yields a bivalent scaffold for anti-prion and anticancer agents, whereas related 2,3,5,6-tetraamino derivatives exhibit different charge transport mechanisms [3]. The data below quantify these critical differences in electrochemical stability, thermal tolerance, and bioactivity, confirming DABQ's unique position.

Quantitative Comparative Evidence for 2,5-Diamino-1,4-benzoquinone (DABQ) Against Closest Analogs


Electrochemical Reversibility and Cycle Stability of DABQ vs. Unsubstituted p-Benzoquinone (BQ) in Lithium Batteries

DABQ demonstrates exceptional electrochemical reversibility, a critical metric for long-term battery cycling, which starkly contrasts with the performance of the parent p-benzoquinone (BQ) scaffold. DABQ displays a highly reversible sequential 2-electron redox process with a Coulombic efficiency exceeding 99% in the solid phase, a phenomenon rarely observed for similar small molecular battery chemistries [1]. In contrast, unsubstituted BQ, while electrochemically reversible in non-aqueous media, suffers from high solubility that leads to rapid capacity fade and precludes its practical use as a solid electrode without extensive modification [2].

Lithium-organic batteries Electrode materials Cyclic voltammetry

Thermal Stability and Electrolyte Solubility of DABQ vs. Common Small-Molecule Organic Electrode Materials

DABQ possesses an unusually high thermal decomposition temperature for a small organic molecule, which is a direct consequence of its hydrogen-bond-stabilized crystal lattice [1]. This thermal robustness, with decomposition occurring above 300 °C, surpasses that of many other low-mass organic electrode candidates and mitigates risks associated with thermal runaway . Concurrently, its solubility in standard battery electrolytes is exceptionally low, a property that directly combats the dissolution issues that plague many organic redox materials and lead to rapid capacity fade [1].

Battery safety Material stability Organic electrodes

Anticancer Activity of 2,5-Dibenzylamino-1,4-benzoquinone (DABQ Derivative) Against Colorectal Cancer Cells

Within a series of seven synthesized 2,5-diamino-1,4-benzoquinone derivatives evaluated for anticancer potential, 2,5-dibenzylamino-1,4-benzoquinone emerged as the most potent compound against the HT-29 human colorectal adenocarcinoma cell line [1]. It exhibited an IC50 value of 12.5 μg/mL in MTT assays, a performance that establishes it as the lead candidate within this structural class for this indication. The study further implicated HSP90 inhibition as a potential mechanism of action via molecular docking [1].

Anticancer agents Colorectal cancer HSP90 inhibition

Antimicrobial Activity: Unsymmetric vs. Symmetric 2,5-Diamino-1,4-benzoquinone Derivatives

A systematic study of fifteen 2,5-diamino-1,4-benzoquinones revealed a clear structure-activity relationship in their antimicrobial efficacy [1]. The research demonstrated that unsymmetric 2,5-diaminobenzoquinone derivatives (ABQs) exhibit superior antibacterial and antifungal activities compared to their symmetric counterparts and aniline analogues [1]. Specifically, the unsymmetric analogue ACPBQ was identified as a better antifungal agent based on its Minimum Inhibitory Concentration (MIC) values [1]. This activity was correlated with more negative half-wave potential (E1/2) values of benzyl amino-substituted ABQs, which enhance their redox activity [1].

Antibacterial agents Antifungal agents Structure-activity relationship

Synthesis Efficiency: A Concise 4-Step Route to DABQ with High Overall Yield

A novel and efficient synthesis of the parent 2,5-diamino-1,4-benzoquinone has been established, utilizing a palladium/charcoal hydrogenolysis as the key step [1]. This protocol delivers the desired product in only four synthetic steps with a very good overall yield [1]. While direct comparative yield data for alternative DABQ syntheses are not detailed in the provided source, the explicit characterization of the route as 'novel and efficient' with a 'very good overall yield' in only four steps establishes a benchmark for evaluating procurement from different synthetic origins.

Organic synthesis Process chemistry Scale-up

High-Impact Research and Application Scenarios for 2,5-Diamino-1,4-benzoquinone (DABQ) Based on Quantitative Evidence


1. Solid-State Lithium-Organic Battery Electrode Development

DABQ is an ideal candidate for developing high-stability, solid-state lithium-organic battery electrodes. Its >99% Coulombic efficiency and unusual thermal stability (>300 °C) directly address the critical failure mechanisms of capacity fade and thermal runaway that plague many small-molecule organic electrodes [1]. Research groups should prioritize DABQ over unsubstituted p-benzoquinone (BQ) or other soluble quinones to achieve extended cycle life and safer battery operation [2] [3].

2. Lead Scaffold for Anticancer Drug Discovery Targeting Colorectal Cancer

The 2,5-diamino-1,4-benzoquinone core, particularly when derivatized with benzylamino groups, serves as a validated lead scaffold for anticancer drug discovery. The derivative 2,5-dibenzylamino-1,4-benzoquinone demonstrated potent activity (IC50 12.5 μg/mL) against the HT-29 colorectal cancer cell line, outperforming other aminobenzoquinones in the same study [4]. Researchers should prioritize this specific derivative for further mechanistic studies and in vivo validation as a potential HSP90 inhibitor.

3. Asymmetric DABQ Derivatives for Antimicrobial Agent Design

For the development of novel antibacterial and antifungal agents, unsymmetric 2,5-diamino-1,4-benzoquinones (ABQs) should be prioritized over their symmetric counterparts. Quantitative data show that unsymmetric ABQs possess superior antimicrobial activity, with specific compounds like ACPBQ emerging as potent antifungal leads based on MIC values [5]. This evidence guides synthetic chemists to focus on breaking molecular symmetry to enhance bioactivity.

Technical Documentation Hub

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